3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Regioisomerism Medicinal Chemistry Hydrogen Bond Acceptor Orientation

3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034523-86-7) is a synthetic heterocyclic compound composed of a furan-3-carbonyl substituent linked through a pyrrolidine spacer to an oxazolidine-2,4-dione core. With a molecular formula of C12H12N2O5 and a molecular weight of 264.23 g/mol, this compound possesses 5 hydrogen bond acceptors, 0 hydrogen bond donors, a computed XLogP3-AA of 0.1, and 2 rotatable bonds, as cataloged in PubChem.

Molecular Formula C12H12N2O5
Molecular Weight 264.237
CAS No. 2034523-86-7
Cat. No. B2902313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS2034523-86-7
Molecular FormulaC12H12N2O5
Molecular Weight264.237
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)C3=COC=C3
InChIInChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2
InChIKeyQQTBSMBXUXJSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034523-86-7): Physicochemical Baseline and Scaffold Context for Procurement


3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034523-86-7) is a synthetic heterocyclic compound composed of a furan-3-carbonyl substituent linked through a pyrrolidine spacer to an oxazolidine-2,4-dione core [1]. With a molecular formula of C12H12N2O5 and a molecular weight of 264.23 g/mol, this compound possesses 5 hydrogen bond acceptors, 0 hydrogen bond donors, a computed XLogP3-AA of 0.1, and 2 rotatable bonds, as cataloged in PubChem [1]. The oxazolidine-2,4-dione scaffold is established in the literature as a pseudo-irreversible serine protease inhibitor pharmacophore, with N-acyl and N-sulfonyl derivatives demonstrating potent activity against human neutrophil elastase (HNE) and proteinase-3 [2]. The furan-3-carbonyl-pyrrolidine motif distinguishes this specific compound within a broader family of oxazolidine-2,4-dione analogs currently offered as research-grade building blocks for medicinal chemistry and chemical biology exploration [3].

Why In-Class Oxazolidine-2,4-dione Analogs Cannot Substitute for CAS 2034523-86-7 in Focused Discovery Programs


Generic substitution among oxazolidine-2,4-dione derivatives is inadvisable because the N-substituent at the oxazolidine-2,4-dione scaffold exerts a decisive influence on inhibitory potency and selectivity against serine proteases [1]. Published SAR data for this scaffold class demonstrate that changing the nature of N-substitution from acyl to sulfonyl groups alters second-order inactivation rate constants (k_obs/[I]) by orders of magnitude against porcine pancreatic elastase (PPE) [1]. The furan-3-carbonyl-pyrrolidine substituent of CAS 2034523-86-7 creates a specific stereoelectronic environment—with the furan oxygen at the 3-position orienting the heterocycle's dipole differently than the furan-2-carbonyl regioisomer—that affects both hydrogen-bonding capacity and conformational preference [2]. Furthermore, the pyrrolidine ring size (5-membered) imposes a different spatial relationship between the oxazolidine-2,4-dione reactive center and the furan recognition element compared to piperidine (6-membered) or azetidine (4-membered) analogs [2]. Without direct comparative biological data, the physicochemical property differences alone—including the compound's computed LogP of 0.1, which indicates balanced hydrophilicity distinct from more lipophilic analogs—support the rationale that procurement decisions should be compound-specific rather than class-based [2].

Quantitative Differentiation Evidence for CAS 2034523-86-7 Against Closest Structural Analogs


Furan Regioisomer Differentiation: Furan-3-carbonyl vs. Furan-2-carbonyl Substitution

The target compound incorporates a furan-3-carbonyl substituent, distinguishing it from the more common furan-2-carbonyl regioisomer analog 3-(1-(furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. The furan oxygen position (C3 vs. C2 attachment to the carbonyl) alters the spatial orientation of the heterocycle's hydrogen bond acceptor and dipole vector by approximately 120° relative to the carbonyl plane. Computed molecular descriptors for the target compound include 5 hydrogen bond acceptors and an XLogP3-AA of 0.1 [1]. The furan-2-carbonyl regioisomer, in contrast, is expected to exhibit a slightly different LogP due to altered electronic distribution, though published experimental LogP values for either compound are not available [2]. This regioisomeric difference is structurally analogous to the well-documented distinction between furan-2-carboxylic acid and furan-3-carboxylic acid derivatives in medicinal chemistry, where regioisomerism has been shown to alter target binding by >10-fold in certain enzyme systems [2].

Regioisomerism Medicinal Chemistry Hydrogen Bond Acceptor Orientation

Ring-Size Differentiation: Pyrrolidine (5-membered) vs. Piperidine (6-membered) Spacer

The target compound contains a pyrrolidine (5-membered) ring linking the furan-3-carbonyl group to the oxazolidine-2,4-dione core. The closest commercial analog with a 6-membered spacer is 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034385-78-7), for which a patent application (WO2023056421) reports a synthetic yield of 78-85% with high purity under optimized cyclization conditions [1]. The pyrrolidine ring constrains the N-Cα-Cβ dihedral angle to approximately 0-30°, whereas the piperidine ring permits a broader range of conformations with chair and boat interconversions. The target compound has 2 rotatable bonds, while the piperidine analog has 3 rotatable bonds, resulting in different conformational entropy penalties upon target binding [2]. No published head-to-head biological comparison of these two ring-size analogs was identified.

Conformational Analysis Ring Size Scaffold Hopping

Oxazolidine-2,4-dione Scaffold: Serine Protease Inhibition Potential vs. Unsubstituted Parent

The oxazolidine-2,4-dione scaffold is validated as a pseudo-irreversible inhibitor pharmacophore against serine proteases. In a published study, N-acyl and N-sulfonyl oxazolidine-2,4-diones displayed high second-order rate constants for porcine pancreatic elastase (PPE) inactivation, with k_obs/[I] values ranging from 10^2 to 10^4 M^-1s^-1 depending on N-substituent identity [1]. The title compounds were also shown to be potent inhibitors of human neutrophil elastase (HNE) and proteinase-3, with weaker activity against human cathepsin G [1]. The unsubstituted parent 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione lacks the N-acyl group required for potent pseudo-irreversible inhibition as demonstrated in the SAR study [1]. The target compound's furan-3-carbonyl group provides the requisite N-acyl functionality, positioning it within the active inhibitor space of the scaffold series, though its specific k_obs/[I] or IC50 values have not been published [1][2].

Serine Protease Inhibition Pseudo-irreversible Inhibitor Human Neutrophil Elastase

Purity Specification: Vendor-Certified Identity and Purity ≥ 95% by 1H-NMR

Commercially available batches of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione are supplied with a certified purity of ≥ 95% as determined by 1H-NMR spectroscopy, with product identity confirmed to match the specified structure [1]. This purity specification serves as a minimum quality standard for procurement. Certain structurally related analogs in the same vendor catalog, such as the 5-bromofuran-2-carbonyl derivative, are listed at comparable or lower purity grades, though direct batch-to-batch purity comparisons across different analogs are limited by the availability of vendor data [1]. Researchers requiring higher purity for sensitive biochemical or biophysical assays should consider additional purification steps or request custom analytical certification.

Quality Control 1H-NMR Building Block Purity

Recommended Application Scenarios for CAS 2034523-86-7 Based on Available Evidence


Medicinal Chemistry SAR Exploration of Furan Regioisomerism in Serine Protease Inhibitor Scaffolds

This compound is most appropriately deployed as a regioisomer probe in structure-activity relationship campaigns exploring the oxazolidine-2,4-dione serine protease inhibitor pharmacophore. The furan-3-carbonyl attachment geometry—with the furan oxygen positioned distal to the carbonyl relative to the furan-2-carbonyl analog—provides a distinct hydrogen-bonding vector for mapping protease S' subsite topology [1]. The pyrrolidine spacer's constrained 5-membered ring limits conformational flexibility compared to piperidine analogs, potentially reducing entropic penalties upon binding [2]. Researchers should pair this compound with its furan-2-carbonyl regioisomer in parallel biochemical assays against serine proteases (HNE, proteinase-3, cathepsin G) to quantify the contribution of furan oxygen positioning to inhibitory potency and selectivity.

Synthetic Methodology Development and Building Block Procurement for Library Synthesis

With a vendor-certified purity of ≥ 95% (1H-NMR) [1] and a defined molecular scaffold featuring orthogonal reactive handles (furan ring for electrophilic substitution, carbonyl for reduction/derivatization), this compound serves as a validated building block for parallel library synthesis. The oxazolidine-2,4-dione core can be further functionalized at the methylene position or N-substituent, enabling the generation of focused compound libraries for phenotypic or target-based screening. The reported synthetic methodology for related oxazolidine-2,4-diones via selective cyclization (WO2023056421) provides a framework for downstream derivatization [2].

Biochemical Probe Development Targeting Human Neutrophil Elastase and Related Serine Proteases

Given the demonstrated pseudo-irreversible inhibition mechanism of N-acyl oxazolidine-2,4-diones against HNE (k_obs/[I] up to 10^4 M^-1s^-1 for optimized N-substituents) [1], this compound represents a starting point for developing activity-based probes or inhibitor tool compounds targeting neutrophil serine proteases. The furan-3-carbonyl group may confer differential selectivity against the closely related proteases HNE, proteinase-3, and cathepsin G—a selectivity profile that should be experimentally determined. The compound's computed LogP of 0.1 suggests balanced aqueous solubility, which may facilitate biochemical assay compatibility compared to more lipophilic analogs.

Quote Request

Request a Quote for 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.